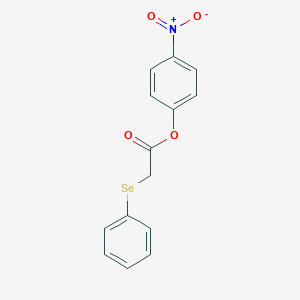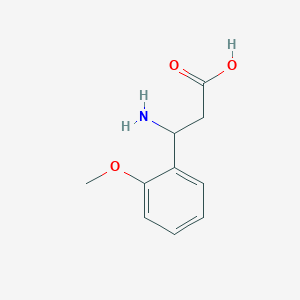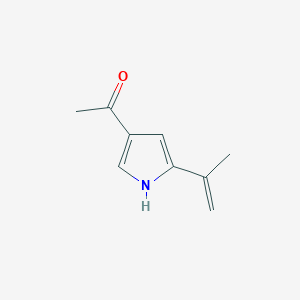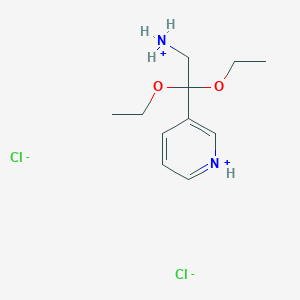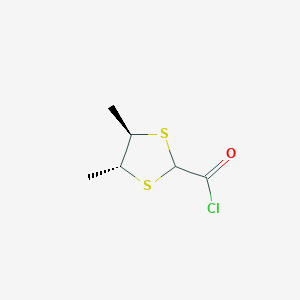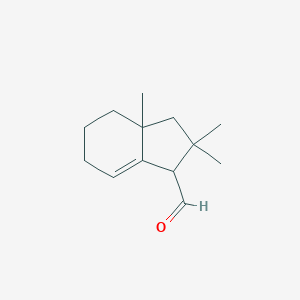
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde, also known as THIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THIM is a bicyclic aldehyde that has a unique structure, which makes it a promising candidate for research in fields such as pharmacology, organic chemistry, and material science.
Mechanism Of Action
The mechanism of action of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde is not fully understood. However, it is believed that 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical And Physiological Effects
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has antitumor and anti-inflammatory properties. In addition, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique structure that makes it a promising candidate for research in various fields. However, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde also has some limitations. It is relatively unstable and can decompose over time. In addition, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde can be difficult to handle due to its low solubility in water.
Future Directions
There are several future directions for research on 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde. One potential area of research is the development of new drugs based on the structure of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde. Another area of research is the synthesis of new materials using 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde as a precursor. In addition, further studies are needed to fully understand the mechanism of action of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde and its potential applications in various fields.
Synthesis Methods
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde can be synthesized through several methods, including the reduction of 3,4,5,6-tetrahydro-2,2-dimethylindan-1,7-dione using sodium borohydride. This method produces 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde with a yield of around 80-90%. Another method involves the reduction of 3,4,5,6-tetrahydro-2,2,3a-trimethylindan-1,7-dione using sodium borohydride, which produces 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde with a yield of around 70-80%.
Scientific Research Applications
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been studied extensively in the scientific community due to its potential applications in various fields. In the field of pharmacology, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to have antitumor and anti-inflammatory properties. In organic chemistry, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been used as a building block for the synthesis of various compounds. In material science, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been used as a precursor for the synthesis of polymers and other materials.
properties
CAS RN |
100231-76-3 |
|---|---|
Product Name |
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde |
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2,2,3a-trimethyl-3,4,5,6-tetrahydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-12(2)9-13(3)7-5-4-6-10(13)11(12)8-14/h6,8,11H,4-5,7,9H2,1-3H3 |
InChI Key |
GOWIYTQTDKCRDA-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCCC=C2C1C=O)C)C |
Canonical SMILES |
CC1(CC2(CCCC=C2C1C=O)C)C |
Other CAS RN |
100231-76-3 |
synonyms |
3a,4,5,6-tetrahydro-2,2,3a-trimethylindancarbaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



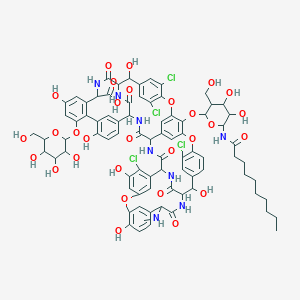
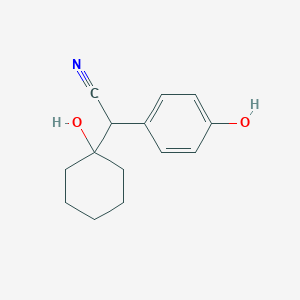
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
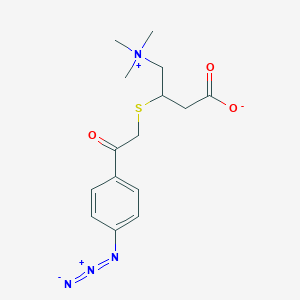
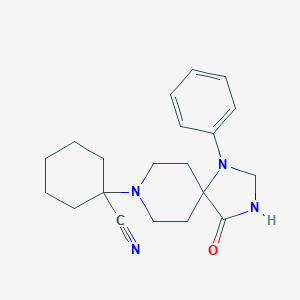
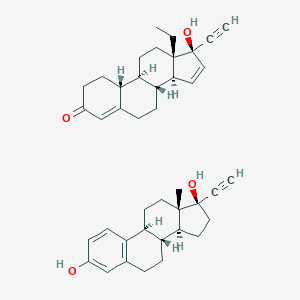
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
